(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid
Description
(3-Cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid is a structurally complex boronic acid derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the 3-position and a tetrahydropyran-4-yloxy group at the 4-position. The boronic acid (-B(OH)₂) moiety at the para position relative to the cyano group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .
Meanwhile, the tetrahydropyranyloxy substituent introduces steric bulk and moderate lipophilicity, which may influence solubility and interaction with biological targets.
Properties
IUPAC Name |
[3-cyano-4-(oxan-4-yloxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c14-8-9-7-10(13(15)16)1-2-12(9)18-11-3-5-17-6-4-11/h1-2,7,11,15-16H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHKJKXKXAEEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2CCOCC2)C#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Conditions
Halide Substrate Preparation :
- The aryl halide precursor, often a bromo or iodo derivative, is synthesized by introducing cyano and tetrahydro-2H-pyran-4-yloxy groups via nucleophilic aromatic substitution or Ullmann-type couplings.
- Example: 4-Bromo-3-cyano-((tetrahydro-2H-pyran-4-yl)oxy)benzene is prepared by reacting 4-bromo-3-cyanophenol with tetrahydro-2H-pyran-4-yl triflate in the presence of a base.
Boronation via Suzuki Coupling :
- The aryl halide is reacted with a boronic acid pinacol ester or bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
- Typical Conditions :
Example Reaction :
$$
\text{4-Bromo-3-cyano-((tetrahydro-2H-pyran-4-yl)oxy)benzene} + \text{B₂Pin₂} \xrightarrow{\text{Pd(PPh₃)₄, Cs₂CO₃}} \text{(3-Cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid}
$$
Yield: 62–90%.
Optimization Strategies
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.5–2 mol% minimizes costs while maintaining efficiency.
- Microwave Assistance : Shortening reaction times (30 min vs. 24 h) using microwave irradiation improves yields to >85%.
Miyaura Borylation of Aryl Halides
This method directly converts aryl halides to boronic acids using diboron reagents.
Procedure
- Reagents : B₂Pin₂ or bis(neopentyl glycolato)diboron (B₂Neo₂).
- Catalyst : Pd(dppf)Cl₂ or NiCl₂(dppe).
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
Case Study :
- Aryl iodide precursor (4-iodo-3-cyano-((tetrahydro-2H-pyran-4-yl)oxy)benzene) reacted with B₂Pin₂ in THF using Pd(dppf)Cl₂ (2 mol%) and KOAc (3 equiv.) at 80°C for 12 h.
- Yield: 78%.
Hydrolysis of Boronate Esters
Boronate esters (e.g., pinacol esters) are hydrolyzed to boronic acids under acidic or basic conditions.
Basic Hydrolysis
- Conditions : NaOH (2 M) in methanol/water, room temperature, 2 h.
- Limitation : Risk of cyano group degradation under strong bases.
Comparative Analysis of Methods
Critical Parameters in Synthesis Optimization
Solvent Effects
Catalyst Selection
Protecting Group Strategies
- Tetrahydro-2H-pyran-4-yloxy Group : Stable under Suzuki conditions but may require deprotection post-boronation using HCl/MeOH.
Case Study: Large-Scale Synthesis
A 100 mmol-scale preparation using Suzuki-Miyaura coupling achieved 85% yield with the following protocol:
- Substrate : 4-Bromo-3-cyano-((tetrahydro-2H-pyran-4-yl)oxy)benzene (20 g).
- Catalyst : Pd(PPh₃)₄ (0.5 mol%).
- Base : Cs₂CO₃ (3 equiv.).
- Solvent : 1,4-Dioxane/H₂O (4:1).
- Conditions : 100°C, 12 h under argon.
- Workup : Filtration through Celite, extraction with ethyl acetate, and recrystallization from hexane/EtOAc.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding borate ester.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Borate esters.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Delivery:
The compound's ability to form reversible covalent bonds with diols makes it a candidate for drug delivery systems. Boronic acids can interact with biomolecules, allowing for targeted delivery of therapeutic agents. This property is particularly useful in the design of drug carriers that respond to specific biological stimuli .
Anticancer Agents:
Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasomes, which are crucial in regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby promoting cancer cell death .
Antimicrobial Activity:
Studies have shown that boronic acids can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid may also exhibit similar activities .
Material Science
Stimuli-responsive Materials:
The dynamic nature of boronate ester formation allows for the development of smart materials that can respond to environmental changes such as pH or temperature. These materials can be utilized in applications ranging from drug delivery systems to self-healing polymers .
Hydrogels and Scaffolds:
Boronic acid derivatives have been incorporated into hydrogels and scaffolds for tissue engineering. Their ability to form reversible bonds with biomolecules enhances the mechanical properties and biocompatibility of these materials, making them suitable for medical applications .
Biological Research
Biomolecule Detection:
The interactions between boronic acids and diols are exploited in biosensors for detecting biomolecules such as glucose. The specificity of these interactions allows for the development of sensitive detection systems that can monitor physiological changes in real-time .
Protein Delivery Systems:
Recent studies have explored the use of boronic acid-rich dendrimers for cytosolic delivery of proteins. These dendrimers can encapsulate proteins and facilitate their transport across cellular membranes, enhancing their therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The cyano and tetrahydro-2H-pyran-4-yloxy groups may influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
The table below highlights key structural and electronic differences between the target compound and analogous boronic acids:
| Compound Name | Substituents | Electronic Effects | Molecular Weight | Key Applications | Evidence ID |
|---|---|---|---|---|---|
| (3-Cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid | -CN (3-position), -O-THP (4-position) | Strong EWG (-CN), moderate steric bulk | ~251.2 g/mol* | Suzuki coupling, potential inhibitors | [8], [12] |
| 4-((Tetrahydro-2H-pyran-2-yl)oxy)phenylboronic acid | -O-THP (4-position) | Mild EDG (ether oxygen) | 222.05 g/mol | Suzuki coupling, material science | [10] |
| 3-Trifluoromethylphenylboronic acid | -CF₃ (3-position) | Strong EWG (-CF₃) | 193.97 g/mol | Cross-coupling, medicinal chemistry | [4] |
| [4-(4-Tetrahydropyranyl)phenyl]boronic acid | -THP (4-position) | Steric bulk, mild polarity | 218.08 g/mol | Organic synthesis | [12] |
| Phenylboronic acid | -H (unsubstituted) | Neutral | 121.93 g/mol | Diagnostic assays (e.g., KPC detection) | [5] |
*Calculated based on formula C₁₂H₁₃BNO₄.
Key Observations:
- Electronic Effects: The cyano group in the target compound provides stronger electron-withdrawing effects compared to -CF₃ (in 3-trifluoromethylphenylboronic acid) or ether-linked substituents (e.g., -O-THP in ).
- Steric Hindrance : The tetrahydropyranyloxy group introduces greater steric bulk than -CF₃ or simple ethers, which may reduce reactivity in sterically demanding reactions .
- Solubility : The combination of polar (-CN) and lipophilic (-O-THP) groups may improve solubility in mixed solvents (e.g., dioxane/water mixtures), addressing precipitation issues seen in compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid ().
Reactivity in Suzuki-Miyaura Coupling
- Target Compound : Expected to exhibit high reactivity due to -CN activation. However, steric hindrance from -O-THP may require optimized conditions (e.g., higher temperatures or bulky ligands) compared to less hindered analogs like phenylboronic acid .
- 3-Trifluoromethylphenylboronic Acid : Demonstrated efficient coupling with aryl halides in , achieving yields >80% under standard Pd(PPh₃)₄ catalysis. The target compound may achieve similar yields if steric effects are mitigated.
- Boc-Protected Analogs : Boronic acids with bulky groups (e.g., tert-butoxycarbonyl in ) often require longer reaction times, suggesting the target compound’s -O-THP group might also slow coupling kinetics .
Biological Activity
(3-Cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry for its potential biological activities and applications. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.
Compound Structure and Properties
The molecular formula of (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid is , with a molecular weight of approximately 247.06 g/mol. The compound features a boron atom linked to a phenyl group that carries a cyano substituent and an ether-like linkage to the tetrahydro-2H-pyran ring. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Synthesis Methods
Several synthetic routes have been developed for (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid. The methods typically involve the coupling of boronic acids with appropriate electrophiles or the modification of existing boronic acid derivatives. The versatility in synthetic approaches enhances its accessibility for further research and application in drug discovery .
Anticancer Properties
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can act as prodrugs that are activated in tumor microenvironments through reactive oxygen species (ROS). This property allows for targeted therapy with reduced systemic toxicity .
In studies involving photoactivation, (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid demonstrated enhanced activation efficiency under hypoxic conditions typical of tumor environments, suggesting its potential as an effective anticancer agent .
Antiparasitic Activity
The compound's structural characteristics may also confer antiparasitic activity. Similar boronic acid derivatives have been evaluated against parasites such as Plasmodium falciparum, where modifications to the structure were shown to affect potency and metabolic stability. For instance, certain substitutions on the phenyl ring enhanced efficacy while maintaining acceptable solubility profiles .
Study on Metabolic Stability
A study focused on optimizing a series of boronic acids revealed that modifications to the tetrahydro-pyran moiety could significantly impact both metabolic stability and biological activity. The balance between lipophilicity and hydrophilicity was critical in determining the efficacy of these compounds against P. falciparum .
Table: Biological Activity Comparison
| Compound Name | EC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| Compound A | 0.064 | Na+-ATPase inhibition | Enhanced potency with N-methyl substitution |
| Compound B | 0.115 | Na+-ATPase inhibition | Less active than Compound A |
| (3-Cyano...) | TBD | ROS-mediated activation | Potential for targeted therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
